molecular formula C8H9BrN2O B1266086 (4-Bromo-3-methylphenyl)urea CAS No. 78508-46-0

(4-Bromo-3-methylphenyl)urea

Cat. No.: B1266086
CAS No.: 78508-46-0
M. Wt: 229.07 g/mol
InChI Key: CRGNBCADENCADB-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)urea is an organic compound with the molecular formula C8H9BrN2O It is a derivative of urea where one of the hydrogen atoms is replaced by a (4-bromo-3-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)urea typically involves the reaction of 4-bromo-3-methylaniline with isocyanates. One common method is to react 4-bromo-3-methylaniline with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted ureas with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction Reactions: Products include amines formed from the reduction of nitro groups.

Scientific Research Applications

(4-Bromo-3-methylphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)isocyanate
  • (4-Bromo-3-methylphenyl)carbamate
  • (4-Bromo-3-methylphenyl)thiourea

Uniqueness

(4-Bromo-3-methylphenyl)urea is unique due to the presence of both the bromine atom and the urea moiety, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGNBCADENCADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229129
Record name (3-Methyl-4-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78508-46-0
Record name (3-Methyl-4-bromophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Methyl-4-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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